molecular formula C25H33N3O5S2 B2981620 Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-02-9

Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2981620
CAS No.: 449768-02-9
M. Wt: 519.68
InChI Key: JIGOEYFGJJKRQP-UHFFFAOYSA-N
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Description

Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic small molecule featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:

  • A 6-isopropyl group on the pyridine ring, influencing steric and lipophilic properties.
  • A 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido substituent at the 2-position, introducing sulfonamide and aryl functionalities critical for interactions with biological targets.
  • A methyl ester at the 3-position, modulating solubility and metabolic stability.

This compound belongs to a class of molecules explored for their bioactivity in neurological or inflammatory pathways, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

methyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2/c1-16(2)27-13-11-20-21(15-27)34-24(22(20)25(30)33-4)26-23(29)18-7-9-19(10-8-18)35(31,32)28-12-5-6-17(3)14-28/h7-10,16-17H,5-6,11-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGOEYFGJJKRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex compound that belongs to the class of tetrahydrothienopyridine derivatives. This article reviews its biological activity, focusing on its potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound features a tetrahydrothieno[2,3-c]pyridine core, which is known for its diverse biological activities. The structural components include:

  • Isopropyl group : Enhances lipophilicity and may improve cellular uptake.
  • Piperidine sulfonamide : Potentially contributes to its interaction with biological targets.

Anticancer Activity

Research indicates that various tetrahydrothienopyridine derivatives exhibit significant anticancer properties. For instance:

  • Antiproliferative Effects : Compounds similar to this compound have shown IC50 values ranging from 1.1 to 4.7 µM against cancer cell lines such as HeLa and L1210 . This suggests that they may effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
  • Mechanism of Action : The compound likely interacts with tubulin at the colchicine site, leading to disruption of microtubule dynamics and subsequent induction of apoptosis in cancer cells .

Selectivity

Notably, studies have demonstrated that these compounds exhibit selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index . This selectivity is crucial for minimizing side effects during cancer treatment.

Table of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Mechanism of Action
AntiproliferativeHeLa1.1Tubulin polymerization inhibition
AntiproliferativeL12102.8Apoptosis induction
SelectivityPBMC>20Non-toxic to normal cells

Case Studies and Research Findings

  • Study on Antiproliferative Agents : A study evaluating various tetrahydrothienopyridine derivatives found that compounds with similar structures to methyl 6-isopropyl derivatives displayed potent antiproliferative activity against multiple cancer types . The research highlighted the importance of substituents on the core structure for enhancing biological activity.
  • Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis through caspase activation pathways. For example, treatment with related compounds led to a significant increase in caspase-3 levels in MCF-7 breast cancer cells after 24 hours .
  • Antimicrobial Activity : While primarily studied for anticancer properties, some derivatives have also shown moderate antimicrobial activity against Gram-positive bacteria . This dual activity suggests potential applications beyond oncology.

Scientific Research Applications

Anticancer Activity

Studies have shown that various tetrahydrothienopyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have demonstrated antiproliferative effects against cancer cell lines. These compounds may effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Some derivatives of tetrahydrothienopyridine have also shown moderate antimicrobial activity against Gram-positive bacteria, suggesting potential applications beyond oncology.

This compound is a complex compound that belongs to the class of tetrahydrothienopyridine derivatives. This compound has generated interest for potential applications in cancer treatment and other therapeutic areas.

Related Compounds

Other compounds containing a methylpiperidin-1-yl moiety are being investigated.

  • 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole, is one of numerous organic compounds .
  • Methyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is another research compound with potential antimicrobial activity.

Data Tables of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Mechanism of Action
AntiproliferativeHeLa1.1Tubulin polymerization inhibition
AntiproliferativeL12102.8Apoptosis induction
SelectivityPBMC>20Non-toxic to normal cells

Table of Antimicrobial activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Candida albicans15.62 µg/mL
Escherichia coli31.25 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ in substituents, backbone modifications, or salt forms, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with two closely related derivatives:

Ethyl 6-Isopropyl-2-(4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzamido)-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride

  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl ester) increases molecular weight by 14 Da and may enhance lipophilicity.
    • Piperidine Substitution : 4-Methylpiperidinyl (vs. 3-methylpiperidinyl) alters steric and electronic effects of the sulfonamide group.
    • Salt Form : Hydrochloride salt improves aqueous solubility.
  • Implications: The ethyl ester may prolong metabolic stability due to slower esterase cleavage. The 4-methylpiperidinyl substitution could modify binding to targets sensitive to sulfonamide geometry, such as adenosine receptors (based on SAR studies in thiophene derivatives) .

6-Methyl-2-(4-((3-Methylpiperidin-1-yl)Sulfonyl)Benzamido)-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide Hydrochloride

  • Key Differences: Functional Group: Carboxamide (vs. 6-Substituent: Methyl (vs.
  • Implications :
    • The carboxamide group may improve target affinity but reduce membrane permeability.
    • Reduced steric bulk at the 6-position could enhance conformational flexibility, as seen in SAR studies of thiophene-based allosteric modulators .

Structural Comparison Table

Property/Feature Target Compound Ethyl Ester Analog Carboxamide Analog
Molecular Formula C₂₄H₃₂N₄O₅S₂ (free base) C₂₅H₃₄ClN₄O₅S₂ (HCl salt) C₂₂H₂₉ClN₄O₄S₂ (HCl salt)
Molecular Weight ~528.7 g/mol (free base) ~568.1 g/mol 513.1 g/mol
Ester/Carboxamide Group Methyl ester Ethyl ester Carboxamide
6-Position Substituent Isopropyl Isopropyl Methyl
Piperidine Substitution 3-Methylpiperidinyl 4-Methylpiperidinyl 3-Methylpiperidinyl
Bioactivity Notes Hypothesized allosteric modulation (based on thiophene SAR) Enhanced solubility (HCl salt) Improved hydrogen bonding (carboxamide)

Research Findings and Mechanistic Insights

  • SAR of Thiophene Derivatives: Substitutions at the 4-position of thiophene rings (analogous to the 6-isopropyl group here) enhance allosteric modulation of adenosine A1 receptors . This suggests the isopropyl group in the target compound may optimize receptor interactions.
  • Role of Sulfonamide Geometry : The 3-methylpiperidinyl sulfonamide may adopt a conformation favorable for hydrogen bonding or hydrophobic interactions, as seen in structurally related sulfonamide drugs .
  • Metabolic Stability : Methyl/ethyl esters balance lipophilicity and metabolic clearance, with ethyl esters typically exhibiting longer half-lives in vivo .

Q & A

Q. How to validate the compound’s mechanism of action in cellular models?

  • Methodological Answer:
  • CRISPR Knockout : Target putative receptors (e.g., GPCRs) in cell lines and measure activity loss.
  • Fluorescence Polarization : Track compound binding to fluorescently tagged proteins in real time .

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